molecular formula C16H19N3O3 B5502821 3-甲基-1-[2-氧代-2-(1-哌啶基)乙基]-2,4(1H,3H)-喹唑啉二酮

3-甲基-1-[2-氧代-2-(1-哌啶基)乙基]-2,4(1H,3H)-喹唑啉二酮

货号 B5502821
分子量: 301.34 g/mol
InChI 键: MNBUBCRADXTMNI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazoline derivatives, including those with piperidine rings, has been explored for their potential as antihypertensive agents. For instance, a series of piperidine derivatives with a 2-oxo-1, 2, 3, 4-tetrahydro-quinazoline or 2, 4-dioxo-1, 2, 3, 4-tetrahydroquinazoline ring at the 4-position were prepared and tested for antihypertensive activity. Among these, specific compounds produced relatively strong hypotension in spontaneously hypertensive rat models, highlighting the significance of the synthesis approach in developing potential therapeutic agents (Takai et al., 1986).

Molecular Structure Analysis

The molecular structure of quinazolinedione derivatives has been characterized through various techniques, including IR, GC-MS, and NMR spectroscopy. For example, the structure of 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} quinoline, a potential anti-malarial agent, was elucidated, demonstrating the compound's complex structure and potential for further pharmaceutical application (Guo Qian-yi, 2011).

Chemical Reactions and Properties

Quinazolinediones undergo various chemical reactions, reflecting their versatility and potential in medicinal chemistry. For instance, the interaction with aromatic aldehydes in the presence of piperidine has led to the synthesis of triazoloquinazolinones, showcasing the reactivity and potential for developing novel compounds with significant biological activities (El‐Hiti, 1997).

Physical Properties Analysis

The physical properties of quinazolinediones, such as solubility, melting point, and crystal structure, are crucial for their development into pharmacologically active agents. The crystal structure of certain quinazolinedione derivatives has been determined, providing insight into their stability and interactions at the molecular level, which is essential for drug design and synthesis (Tien et al., 2020).

科学研究应用

抗高血压药

研究表明,具有喹唑啉环系的哌啶衍生物,包括与 3-甲基-1-[2-氧代-2-(1-哌啶基)乙基]-2,4(1H,3H)-喹唑啉二酮 类似的结构,具有作为抗高血压药的潜力。一项研究探讨了具有 2-氧代-1, 2, 3, 4-四氢喹唑啉环的哌啶衍生物的合成,发现一些化合物在自发性高血压大鼠模型中表现出显着的降压活性 (Takai 等人,1986 年)

平滑肌收缩抑制剂

已研究了与 3-甲基-1-[2-氧代-2-(1-哌啶基)乙基]-2,4(1H,3H)-喹唑啉二酮 相关的结构的化合物抑制平滑肌收缩功能的潜力。合成了一系列 3-取代和 1-甲基-3-取代的 2,4(1H,3H)-喹唑啉二酮,一些对平滑肌收缩表现出抑制作用 (Akgün 等人,1988 年)

抗菌活性

NY-198 是一种二氟喹诺酮,其结构与 3-甲基-1-[2-氧代-2-(1-哌啶基)乙基]-2,4(1H,3H)-喹唑啉二酮 相似,表现出广谱抗菌活性。它显示出与氧氟沙星和诺氟沙星相似的体外抗菌活性,并在小鼠中对各种全身感染表现出优异的疗效 (Hirose 等人,1987 年)

抗惊厥活性

探索了与目标化合物相关的 3-氨基-2,4(1H,3H)-喹唑啉二酮的合成,以寻找潜在的抗惊厥活性。这些合成化合物中有几​​种在小鼠中表现出抗惊厥活性,表明在癫痫发作障碍管理中具有潜在应用 (Kornet 等人,1984 年)

抗癌药

对哌啶-4-羧酸乙酯附着的 1,3,4-恶二唑杂化物的研究,它们与 3-甲基-1-[2-氧代-2-(1-哌啶基)乙基]-2,4(1H,3H)-喹唑啉二酮 具有结构特征,确定了具有抗癌特性的化合物。一些衍生物显示出相对于标准化疗药物多柔比星的强抗癌活性 (Rehman 等人,2018 年)

属性

IUPAC Name

3-methyl-1-(2-oxo-2-piperidin-1-ylethyl)quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-17-15(21)12-7-3-4-8-13(12)19(16(17)22)11-14(20)18-9-5-2-6-10-18/h3-4,7-8H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBUBCRADXTMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。